molecular formula C27H26ClN7O2 B10836096 Pyrrolo-pyrrolone derivative 3

Pyrrolo-pyrrolone derivative 3

Cat. No.: B10836096
M. Wt: 516.0 g/mol
InChI Key: NBJPFMDWXKYTQF-UHFFFAOYSA-N
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Description

Pyrrolo-pyrrolone derivative 3 is a heterocyclic compound that features a fused pyrrole and pyrrolone ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo-pyrrolone derivative 3 typically involves multicomponent reactions (MCRs) that allow for the efficient construction of the fused ring system. One common method involves the use of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature for 120 minutes . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of hazardous solvents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo-pyrrolone derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrrolo-pyrrolone derivative 3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo-pyrrolone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis. Detailed studies on its binding affinity and structure-activity relationships are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison: Pyrrolo-pyrrolone derivative 3 is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to pyrrolo-pyrazine derivatives, it may exhibit different reactivity and biological activity profiles. Pyrano-pyrrole derivatives, on the other hand, have an additional oxygen atom in the ring system, which can influence their chemical behavior and applications .

Properties

Molecular Formula

C27H26ClN7O2

Molecular Weight

516.0 g/mol

IUPAC Name

1-(1-acetylazetidin-3-yl)-6-(4-chlorophenyl)-3-cyclopropyl-5-(3,7-dimethyltriazolo[4,5-b]pyridin-5-yl)-6H-pyrrolo[3,4-b]pyrrol-4-one

InChI

InChI=1S/C27H26ClN7O2/c1-14-10-21(29-26-23(14)30-31-32(26)3)35-24(17-6-8-18(28)9-7-17)25-22(27(35)37)20(16-4-5-16)13-34(25)19-11-33(12-19)15(2)36/h6-10,13,16,19,24H,4-5,11-12H2,1-3H3

InChI Key

NBJPFMDWXKYTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N=NN2C)N3C(C4=C(C3=O)C(=CN4C5CN(C5)C(=O)C)C6CC6)C7=CC=C(C=C7)Cl

Origin of Product

United States

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